molecular formula C13H19N3O5S B6985905 N-methyl-3-nitro-4-(3-propan-2-yloxyazetidin-1-yl)benzenesulfonamide

N-methyl-3-nitro-4-(3-propan-2-yloxyazetidin-1-yl)benzenesulfonamide

Cat. No.: B6985905
M. Wt: 329.37 g/mol
InChI Key: WERMAYOGBUFPQK-UHFFFAOYSA-N
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Description

N-methyl-3-nitro-4-(3-propan-2-yloxyazetidin-1-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes a nitro group, an azetidine ring, and a benzenesulfonamide moiety

Properties

IUPAC Name

N-methyl-3-nitro-4-(3-propan-2-yloxyazetidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5S/c1-9(2)21-10-7-15(8-10)12-5-4-11(22(19,20)14-3)6-13(12)16(17)18/h4-6,9-10,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERMAYOGBUFPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CN(C1)C2=C(C=C(C=C2)S(=O)(=O)NC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-nitro-4-(3-propan-2-yloxyazetidin-1-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the azetidine ring, which can be achieved through cyclization reactions involving appropriate precursors. The nitro group can be introduced via nitration reactions, and the sulfonamide group is typically added through sulfonation reactions. The final step often involves the methylation of the nitrogen atom to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-nitro-4-(3-propan-2-yloxyazetidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-3-nitro-4-(3-propan-2-yloxyazetidin-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor ligands.

    Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-methyl-3-nitro-4-(3-propan-2-yloxyazetidin-1-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group and sulfonamide moiety are key functional groups that can participate in hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-nitrobenzenesulfonamide: Similar structure but lacks the azetidine ring.

    3-nitro-4-(3-propan-2-yloxyazetidin-1-yl)benzenesulfonamide: Similar structure but lacks the methyl group on the nitrogen atom.

    N-methyl-3-nitrobenzenesulfonamide: Similar structure but lacks the azetidine and propan-2-yloxy groups.

Uniqueness

N-methyl-3-nitro-4-(3-propan-2-yloxyazetidin-1-yl)benzenesulfonamide is unique due to the presence of the azetidine ring and the propan-2-yloxy group, which can impart specific chemical and biological properties not found in simpler analogs. These structural features may enhance its binding affinity to biological targets or its reactivity in chemical transformations.

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